pre-ELM-11

Vue d'ensemble

Description

Pre-ELM-11 is a precursor to the elastic layer-structured metal-organic framework-11 (ELM-11). Metal-organic frameworks are crystalline porous materials composed of metal ions or clusters coordinated to organic ligands. This compound is known for its unique ability to undergo structural transformations, making it a subject of interest in various scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

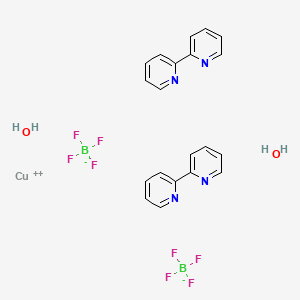

Pre-ELM-11 is synthesized through a solvothermal method involving the reaction of copper(II) tetrafluoroborate with 4,4’-bipyridine in a solvent such as methanol or ethanol. The reaction is typically carried out at elevated temperatures (around 80-100°C) for several hours . The resulting product is a metastable phase of this compound, which can be transformed into its stable phase through extended aging in a solvent-mediated phase transformation process .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves scaling up the solvothermal method. High-concentration conditions favor the formation of a metastable phase, which can be converted to the stable phase through controlled aging . The process can be optimized by seeding the stable phase during synthesis to expedite the transformation .

Analyse Des Réactions Chimiques

Types of Reactions

Pre-ELM-11 undergoes various chemical reactions, including:

Adsorption: This compound can adsorb gases such as carbon dioxide, leading to structural transformations.

Solvent-mediated phase transformation: The metastable phase of this compound can be converted to the stable phase through extended aging in a solvent.

Common Reagents and Conditions

Copper(II) tetrafluoroborate: Used as the metal source in the synthesis of this compound.

4,4’-bipyridine: Acts as the organic ligand in the framework.

Methanol or ethanol: Common solvents used in the solvothermal synthesis.

Major Products Formed

Applications De Recherche Scientifique

Pre-ELM-11, a precursor to the elastic layer-structured metal-organic framework-11 (ELM-11), is garnering attention in scientific research for its unique structural transformation capabilities. Metal-organic frameworks, crystalline materials with metal ions coordinated to organic ligands, make this compound a subject of interest across various scientific fields.

Scientific Research Applications

This compound has several scientific research applications:

- Gas storage and separation this compound's unique adsorption properties make it suitable for gas storage and separation processes. Its flexibility allows the framework to expand upon gas adsorption, encapsulating gas molecules like carbon dioxide within its structure.

- Catalysis The structural flexibility of this compound positions it as a potential candidate for catalytic applications.

- Environmental remediation this compound can capture and remove pollutants from the environment.

Gas Storage and Separation

ELM-11 exhibits a flexible stacking structure that expands the interspaces between 2D layers, leading to guest molecules being adsorbed at a threshold pressure . This results in gate adsorption isotherms . The high carbon dioxide selectivity of ELM-11 arises from the high affinity for CO2 over CH4 in the quenched open framework at low pressures . The framework structure of ELM-11 is purpose-built for CO2 in terms of size and intermolecular interactions .

Mécanisme D'action

The mechanism of action of pre-ELM-11 involves its ability to undergo structural transformations in response to external stimuli such as gas adsorption. The adsorption of gases like carbon dioxide causes the framework to expand, opening “gates” that allow the gas molecules to be encapsulated within the structure . This gate-opening behavior is driven by the interaction between the guest molecules and the framework, as well as the internal energy changes within the host structure .

Comparaison Avec Des Composés Similaires

Pre-ELM-11 is unique compared to other metal-organic frameworks due to its elastic layer-structured framework and gate-opening behavior. Similar compounds include:

ELM-12: Another elastic layer-structured metal-organic framework with similar adsorption properties.

ZIF-8: A zeolitic imidazolate framework known for its high surface area and gas adsorption capabilities.

This compound stands out due to its specific structural flexibility and the ability to undergo reversible structural transitions, making it a valuable material for various applications .

Activité Biologique

Pre-ELM-11 is a precursor compound associated with the flexible metal-organic framework (MOF) ELM-11, which has garnered attention for its potential applications in gas adsorption and separation processes, particularly in CO2 capture. This article delves into the biological activity of this compound, exploring its synthesis, structural properties, and implications for environmental science.

Synthesis and Structural Properties

This compound is synthesized through a controlled process involving the reaction of copper(II) tetrafluoroborate and 4,4′-bipyridine in an aqueous solution. The formation of this compound occurs when water molecules are included in the structure, which can later be removed to yield the activated ELM-11 framework. The synthesis conditions typically involve varying concentrations of the reactants, with notable studies using concentrations of [Cu(BF4)2] at 200 mM and [bpy] at 400 mM .

Table 1: Synthesis Conditions for this compound

| Condition | Concentration |

|---|---|

| Copper(II) Tetrafluoroborate | 200 mM |

| 4,4′-Bipyridine | 400 mM |

| Synthesis Duration | 1 day |

The structural characterization of this compound has been performed using techniques such as X-ray diffraction and NMR spectroscopy. These analyses reveal significant insights into the dynamic behavior of the framework during gas adsorption processes. For instance, the isotropic reorientation of BF4− ions and torsional flipping of the bipyridine linkers have been observed, indicating strong interactions within the framework .

Biological Activity and Environmental Implications

While this compound is primarily studied for its physical properties related to gas adsorption, its biological activity can be inferred from its application in environmental settings. The capacity of this compound to adsorb CO2 effectively positions it as a potential player in carbon capture technologies. This is particularly relevant in mitigating climate change impacts by reducing greenhouse gas concentrations in the atmosphere.

Case Study: CO2 Adsorption Efficiency

A significant study evaluated the CO2 adsorption capacity of ELM-11 (and by extension, its precursor this compound) under various conditions. The results demonstrated that ELM-11 exhibits sigmoidal isotherms with hysteresis, indicating a high selectivity for CO2 over other gases. This characteristic is crucial for applications in carbon capture where selectivity can enhance efficiency and reduce energy consumption during separation processes .

Research Findings

- Adsorption Characteristics : this compound shows a significant capacity for CO2 adsorption, with studies reporting up to 152 mg/g under optimal conditions. However, exposure to moisture can reduce this capacity by approximately 60% .

- Structural Dynamics : The transformation from this compound to ELM-11 involves notable structural changes that enhance gas uptake capabilities. The activation energy required for these transformations has been quantified, providing insights into the stability and efficiency of the material under operational conditions .

- Environmental Impact : The use of this compound in carbon capture technologies could play a vital role in reducing atmospheric CO2 levels, contributing positively to climate change mitigation efforts.

Propriétés

IUPAC Name |

copper;2-pyridin-2-ylpyridine;ditetrafluoroborate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H8N2.2BF4.Cu.2H2O/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*2-1(3,4)5;;;/h2*1-8H;;;;2*1H2/q;;2*-1;+2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBITSHZKINIHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.O.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20B2CuF8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854623-98-6 | |

| Record name | pre-ELM-11 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.